![molecular formula C13H15FN2O B2738572 8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one CAS No. 20481-80-5](/img/structure/B2738572.png)

8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

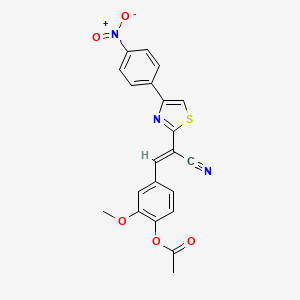

The compound “8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one” is a derivative of Rosuvastatin, a medication used to treat high cholesterol and related conditions . The chemical name for a similar compound is Ethyl (3R,5S,6E)-7- [4- (4-fluorophenyl)-2- (N-methylmethanesulfonamido)-6- (propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of some pyrrolo[2,3-d]pyrimidin-4-amines involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles . Another method involves the protodeboronation of alkyl boronic esters using a radical approach .Scientific Research Applications

- A study by Wei et al. demonstrated that chiral phosphoric acid-catalyzed selenofunctionalization of tryptamine derivatives provides access to 3a-(phenylselenyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole derivatives . These compounds were obtained in high yields and with synthetically useful levels of enantioselectivity (up to 89% ee). The hexahydropyrrolo[2,3-b]indole scaffold is prevalent in bioactive indole alkaloids, making this application particularly relevant.

- Another approach involves the deacylative alkylation of N-acyl 3-substituted indoles using palladium catalysis. This strategy allows for the synthesis of various functionalized hexahydropyrrolo[2,3-b]indole alkaloids . The versatility of this method enables the introduction of diverse substituents, expanding the chemical space accessible for drug discovery and natural product synthesis.

Organocatalysis and Asymmetric Synthesis

Diverse Functionalization of Indole Alkaloids

properties

IUPAC Name |

8a-(4-fluorophenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c14-11-4-2-10(3-5-11)13-7-6-12(17)16(13)9-1-8-15-13/h2-5,15H,1,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLKQWPKFDELHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2(CCC(=O)N2C1)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2738492.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide](/img/structure/B2738497.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2738499.png)

![4-bromo-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2738500.png)

![methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2738501.png)

![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]acetamide](/img/structure/B2738504.png)

![2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride](/img/structure/B2738508.png)

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2738509.png)

![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2738510.png)